molecular formula C14H17NO4 B13335935 1-(((Benzyloxy)carbonyl)amino)-3-methylcyclobutane-1-carboxylic acid

1-(((Benzyloxy)carbonyl)amino)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13335935
M. Wt: 263.29 g/mol
InChI Key: DWMWFCYKJHDEOD-UHFFFAOYSA-N
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Description

1-(((Benzyloxy)carbonyl)amino)-3-methylcyclobutane-1-carboxylic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a methyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((Benzyloxy)carbonyl)amino)-3-methylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(((Benzyloxy)carbonyl)amino)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(((Benzyloxy)carbonyl)amino)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(((Benzyloxy)carbonyl)amino)-3-methylcyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((Benzyloxy)carbonyl)amino)-3-methylcyclobutane-1-carboxylic acid is unique due to its specific structural features, such as the benzyloxycarbonyl group and the methyl-substituted cyclobutane ring. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3-methyl-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H17NO4/c1-10-7-14(8-10,12(16)17)15-13(18)19-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,18)(H,16,17)

InChI Key

DWMWFCYKJHDEOD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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